![molecular formula C11H11BO3 B046329 6-Methoxy-2-naphthaleneboronic acid CAS No. 156641-98-4](/img/structure/B46329.png)
6-Methoxy-2-naphthaleneboronic acid
Overview
Description
6-Methoxy-2-naphthaleneboronic acid is a chemical compound with the molecular formula C11H11BO3 . It is a white to off-white crystalline powder . This compound is used as a reactant for various chemical reactions, including Suzuki-Miyaura coupling, enantioselective alpha-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Molecular Structure Analysis
The molecular weight of 6-Methoxy-2-naphthaleneboronic acid is 202.02 g/mol . The InChI string representation of its structure is InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10 (12 (13)14)4-2-9 (8)7-11/h2-7,13-14H,1H3
. The SMILES string representation is B (C1=CC2=C (C=C1)C=C (C=C2)OC) (O)O
.
Chemical Reactions Analysis
6-Methoxy-2-naphthaleneboronic acid is used as a reactant in several chemical reactions. These include Suzuki-Miyaura coupling, enantioselective alpha-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Physical And Chemical Properties Analysis
6-Methoxy-2-naphthaleneboronic acid is a white to off-white crystalline powder . It has a molecular weight of 202.02 g/mol . The compound’s melting point is greater than 295 °C .
Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds . “6-Methoxy-2-naphthaleneboronic acid” is used as a reactant in this process .
Enantioselective α-Arylation of Carbonyls
“6-Methoxy-2-naphthaleneboronic acid” is used in the enantioselective α-arylation of carbonyls . This process is catalyzed by copper-bisoxazoline, which helps in the formation of chiral centers .
Enantioselective Synthesis of Aryl Ketones
This compound is also used in the enantioselective synthesis of aryl ketones . Aryl ketones are important in the pharmaceutical industry and are used in the synthesis of various drugs .
Copper-Catalyzed Trifluoromethylation
“6-Methoxy-2-naphthaleneboronic acid” is used in copper-catalyzed trifluoromethylation . This reaction is used to introduce trifluoromethyl groups into organic compounds .
Rhodium-Catalyzed Oxidative Coupling with Alkynes
This compound is used in rhodium-catalyzed oxidative coupling with alkynes . This reaction is used to form biaryl compounds .
Safety and Hazards
6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-naphthaleneboronic acid depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of 6-Methoxy-2-naphthaleneboronic acid’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .
Action Environment
The action, efficacy, and stability of 6-Methoxy-2-naphthaleneboronic acid can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-naphthaleneboronic acid | |
CAS RN |
156641-98-4 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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